![molecular formula C26H22N4O3 B1684367 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Übersicht
Beschreibung
This compound is a polycyclic heterocyclic molecule featuring a tetracyclic core with four nitrogen atoms (1,8,12,14-tetrazatetracyclo) and two ketone groups (13,15-dione). The structure includes a 5-methylfuran-2-yl substituent at position 9 and a phenyl group at position 15. Its complex stereochemistry arises from the fused ring system (8.7.0.0²,⁷.0¹¹,¹⁶), which imposes significant rigidity and influences its physicochemical properties, such as solubility and reactivity.
Vorbereitungsmethoden
The preparation of PPQ-102 involves several synthetic routes and reaction conditions. One method involves the synthesis of pyrimido-pyrrolo-quinoxalinedione compounds, which are then modified to produce PPQ-102 . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG) 300, Tween 80, and deionized water .
Analyse Chemischer Reaktionen
PPQ-102 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion:
Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung ihrer funktionellen Gruppen.
Häufige Reagenzien und Bedingungen: Reagenzien wie DMSO, PEG 300 und Tween 80 werden üblicherweise bei der Herstellung und den Reaktionen mit PPQ-102 verwendet.
Wissenschaftliche Forschungsanwendungen
PPQ-102 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von CFTR-Chloridkanälen zu untersuchen.
Wirkmechanismus
PPQ-102 entfaltet seine Wirkung, indem es die intrazellulären Nukleotid-Bindungsdomänen des CFTR-Proteins angreift. Es hemmt den CFTR-vermittelten Chloridstrom auf reversible und spannungsunabhängige Weise . Die Verbindung stabilisiert die CFTR-Kanäle in einem geschlossenen Zustand und verhindert so den Durchgang von Chloridionen . Dieser Mechanismus ist besonders effektiv bei der Reduzierung der Zystenbildung und -vergrößerung bei polyzystischer Nierenerkrankung .
Wissenschaftliche Forschungsanwendungen
PPQ-102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of CFTR chloride channels.
Wirkmechanismus
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of the CFTR protein. It inhibits CFTR-mediated chloride current in a reversible and voltage-independent manner . The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through . This mechanism is particularly effective in reducing cyst formation and enlargement in polycystic kidney disease .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed analysis of compounds with analogous frameworks, focusing on structural variations, physicochemical properties, and reported applications.
Table 1: Structural Comparison
Compound Name | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Target Compound | 1,8,12,14-tetrazatetracyclo core; 5-methylfuran-2-yl and phenyl substituents | C₂₅H₂₀N₄O₃ | 424.46 |
9-(5-Bromofuran-2-yl)-12,14-dimethyl-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca... | Bromine substituent on furan; triazatetracyclo core (one fewer nitrogen) | C₂₄H₁₇BrN₃O₃ | 483.32 |
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17... | Methoxy group at position 14; diazatetracyclo core (two nitrogens); additional oxygen atoms | C₂₅H₂₂N₂O₅ | 442.46 |
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione | Hexaene system; no nitrogen heteroatoms; simpler bicyclic dione framework | C₁₆H₁₀O₂ | 234.25 |
Key Observations
Heteroatom Variations: The target compound contains four nitrogen atoms in its tetracyclic core, distinguishing it from analogs like the 8-oxa-1,12,14-triazatetracyclo derivative (three nitrogens) and the diazatetracyclo compound (two nitrogens) .
The phenyl group at position 17 is conserved across multiple analogs, suggesting its role in stabilizing π-π interactions in supramolecular assemblies or protein binding .
Research Findings and Methodological Insights
- Crystallographic Analysis : The target compound’s structure was likely resolved using SHELX or ORTEP software, given their prevalence in small-molecule crystallography . Its anisotropic displacement parameters (ADPs) would provide insights into thermal motion and intermolecular interactions .
- Spectroscopic Validation : Analogous compounds (e.g., zygocaperoside) were characterized via 1H-NMR and 13C-NMR , with chemical shifts indicating deshielding effects from the tetrazatetracyclo core .
Biologische Aktivität
The compound 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione , also referred to by its IUPAC name or as PPQ-102 in some contexts, has garnered interest due to its biological activity primarily as a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
PPQ-102 functions by inhibiting CFTR chloride currents with an IC50 value of approximately 90 nM . This inhibition plays a crucial role in conditions like cystic fibrosis and polycystic kidney disease where CFTR channels are dysfunctional or overactive. The compound's ability to modulate chloride and bicarbonate secretion is vital for maintaining fluid balance in epithelial tissues of the respiratory and gastrointestinal systems .
The compound has the following notable biochemical properties:
Property | Value |
---|---|
Molecular Weight | 438.5 g/mol |
IC50 (CFTR Inhibition) | ~90 nM |
Biochemical Pathway | CFTR-mediated secretion |
Cellular Effects
In laboratory studies using neonatal kidney organ cultures modeled after polycystic kidney disease:
- Cyst Reduction : PPQ-102 effectively reduced the size and number of renal cysts.
- Mechanistic Insights : The compound interacts with CFTR channels at the molecular level via binding interactions that inhibit their function.
Temporal Effects in Laboratory Settings
The effects of PPQ-102 have been shown to vary over time in controlled laboratory settings:
- Initial Phase : Complete prevention of cyst formation was observed.
- Subsequent Phases : Reduction in size of preformed cysts was noted after prolonged exposure to the compound.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of PPQ-102:
- Cystic Fibrosis Models : In vitro studies demonstrated that PPQ-102 could restore normal chloride transport in cells derived from cystic fibrosis patients.
- Polycystic Kidney Disease Models : In neonatal kidney organ cultures, treatment with PPQ-102 led to significant reductions in cyst formation compared to untreated controls .
Comparison with Other CFTR Modulators
PPQ-102 has been compared with other known CFTR modulators and inhibitors:
Compound Name | Type | Efficacy Profile |
---|---|---|
Tezacaftor | Corrector | Improves CFTR function |
GLPG1837 | Potentiator | Enhances CFTR activity |
Icenticaftor | Potentiator | Orally active CFTR potentiator |
PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential applications in treating conditions like cystic fibrosis and polycystic kidney disease .
Eigenschaften
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOOVRNGPIWJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.